molecular formula C20H34ClN3O3 B4405519 2-(1-adamantyl)-N-[2-(2-morpholin-4-ylethylamino)-2-oxoethyl]acetamide;hydrochloride

2-(1-adamantyl)-N-[2-(2-morpholin-4-ylethylamino)-2-oxoethyl]acetamide;hydrochloride

Cat. No.: B4405519
M. Wt: 400.0 g/mol
InChI Key: JAPPGPTYEOHBSR-UHFFFAOYSA-N
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Description

2-(1-adamantyl)-N-[2-(2-morpholin-4-ylethylamino)-2-oxoethyl]acetamide;hydrochloride is a complex organic compound that features an adamantyl group, a morpholine ring, and a glycinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-adamantyl)-N-[2-(2-morpholin-4-ylethylamino)-2-oxoethyl]acetamide;hydrochloride typically involves multiple steps. One common method starts with the preparation of 1-adamantylacetyl chloride, which is then reacted with glycinamide to form the intermediate product. This intermediate is further reacted with 2-(4-morpholinyl)ethylamine under controlled conditions to yield the final compound. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(1-adamantyl)-N-[2-(2-morpholin-4-ylethylamino)-2-oxoethyl]acetamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The adamantyl group can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using agents such as sodium borohydride.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of adamantyl ketones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

2-(1-adamantyl)-N-[2-(2-morpholin-4-ylethylamino)-2-oxoethyl]acetamide;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(1-adamantyl)-N-[2-(2-morpholin-4-ylethylamino)-2-oxoethyl]acetamide;hydrochloride involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes easily. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The glycinamide moiety may participate in hydrogen bonding and electrostatic interactions, stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(1-adamantylacetyl)-N~1~-[2-(4-piperidinyl)ethyl]glycinamide hydrochloride
  • N~2~-(1-adamantylacetyl)-N~1~-[2-(4-pyrrolidinyl)ethyl]glycinamide hydrochloride

Uniqueness

2-(1-adamantyl)-N-[2-(2-morpholin-4-ylethylamino)-2-oxoethyl]acetamide;hydrochloride is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanism of action .

Properties

IUPAC Name

2-(1-adamantyl)-N-[2-(2-morpholin-4-ylethylamino)-2-oxoethyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O3.ClH/c24-18(13-20-10-15-7-16(11-20)9-17(8-15)12-20)22-14-19(25)21-1-2-23-3-5-26-6-4-23;/h15-17H,1-14H2,(H,21,25)(H,22,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPPGPTYEOHBSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)CNC(=O)CC23CC4CC(C2)CC(C4)C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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